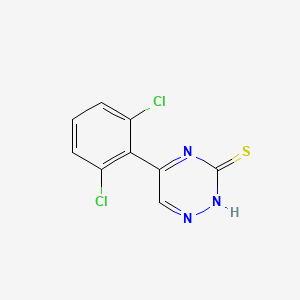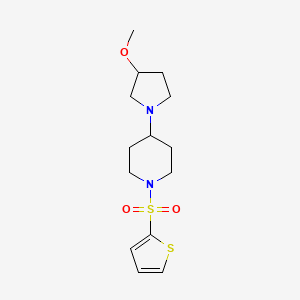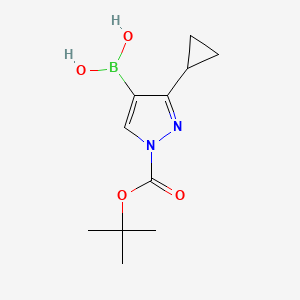
(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .
Molecular Structure Analysis
The molecular formula of “(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is C8H13BN2O4 . It has a molecular weight of 212.01 g/mol . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, but such data is not available in the retrieved information.
Physical And Chemical Properties Analysis
“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 374.1±52.0 °C at 760 mmHg . The melting point is reported to be 157-161°C .
Wissenschaftliche Forschungsanwendungen
(1) N-tert-Butoxycarbonylation as a Protective Group for Amines
- The N-tert-butoxycarbonyl group is a pivotal amine protecting group in peptide synthesis. It offers significant resistance to racemization and is easily cleaved under mild conditions. Its stability against catalytic hydrogenation and resistance to basic and nucleophilic attacks make it an ideal protective group for multifunctional targets during synthesis (Heydari et al., 2007).
(2) Electrophilic Reagent for Amine Transformation
- The compound serves as an electrophilic reagent, particularly useful in transforming both solution phase and solid phase amines to protected guanidines. Its physical properties, storage instructions, and precautions highlight its stability and handling ease (Robinson, 2003).
(3) Synthesis of tert-Butyl Esters from Boronic Acids
- A novel protocol outlines the synthesis of tert-butyl esters from boronic acids or boronic acid pinacol esters using di-t-butyl dicarbonate. This process yields high success rates and accommodates a wide range of substrates, making it a versatile method in chemical synthesis (Li et al., 2014).
(4) Synthesis of Bifunctional Frustrated Pyrazolylborane Lewis Pairs
- The compound plays a significant role in small molecule fixation by interacting with carbon dioxide, paraformaldehyde, and other small molecules, forming zwitterionic, bicyclic boraheterocycles. This interaction signifies its potential in capturing and stabilizing small molecules (Theuergarten et al., 2012).
(5) Use in Green Chemistry
- The compound has been used in a green approach to protect secondary amine in the substituted pyrazole derivative, facilitating the synthesis of anticancer compounds. This denotes its application in pharmaceutical synthesis while adhering to green chemistry principles (2020).
Safety and Hazards
“(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid” is considered harmful if inhaled, in contact with skin, or if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
[3-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8(12(16)17)9(13-14)7-4-5-7/h6-7,16-17H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHAFKZWQHMFLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C2CC2)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-3-cyclopropyl-1H-pyrazol-4-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

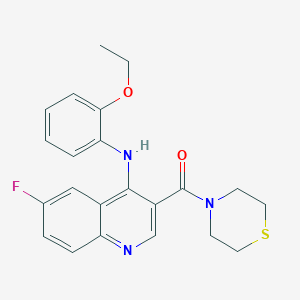
![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)

![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)

![N-(sec-butyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)
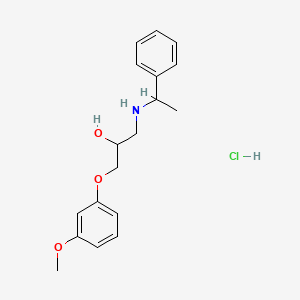
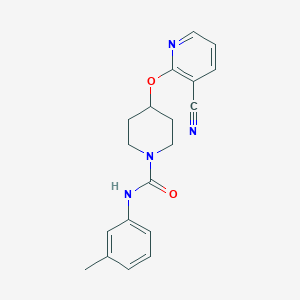

![N-(1-cyanocycloheptyl)-2-[(3,6-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2381077.png)
![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)
